molecular formula C21H24N2O5S B11301785 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide

Cat. No.: B11301785
M. Wt: 416.5 g/mol
InChI Key: ZCPMOCGFXSNHFX-UHFFFAOYSA-N
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Description

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrrole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the core structures, such as the furan and pyrrole rings. The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the coupling of the furan and pyrrole derivatives under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to fit into binding pockets, affecting the function of proteins and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}furan-2-carboxamide
  • N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}thiophene-2-carboxamide

Uniqueness

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24N2O5S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propylpyrrol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C21H24N2O5S/c1-5-12-23-15(3)14(2)19(20(23)22-21(24)18-7-6-13-28-18)29(25,26)17-10-8-16(27-4)9-11-17/h6-11,13H,5,12H2,1-4H3,(H,22,24)

InChI Key

ZCPMOCGFXSNHFX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC)C)C

Origin of Product

United States

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